Riociguat-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

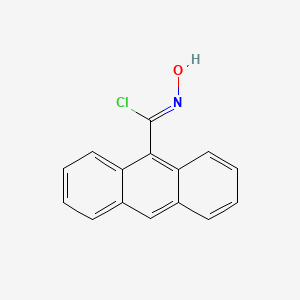

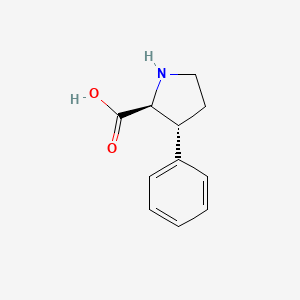

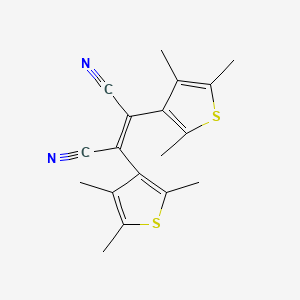

Riociguat-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₃D₆FN₈O₂ and its molecular weight is 428.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Soluble Guanylate Cyclase Stimulators and Their Potential Use

Riociguat, as a potent and specific stimulator of soluble guanylyl cyclase (sGC), exemplifies significant progress in research and development efforts for sGC stimulators since the mid-1990s. Its approval in 2013 marked the introduction of a new class of treatment with a broad potential across various indications, primarily cardiovascular diseases. Advances in patent literature from 2014 to 2019 highlight the development of new compound classes of sGC stimulators, such as vericiguat and praliciguat, which offer different physicochemical and kinetic profiles. These compounds, including Riociguat, demonstrate potential for tissue selectivity and various application routes, indicating a wide indication space for cardiovascular diseases and beyond (Sandner et al., 2021).

Riociguat for Pulmonary Hypertension Treatment

Riociguat's role in treating pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) underscores its innovative mechanism of action. It acts independently of endogenous nitric oxide (NO), offering a unique treatment avenue for these conditions. Riociguat is notable for being the first approved drug for non-operable CTEPH and sustained CTEPH after pulmonary endarterectomy, providing a pharmacologic treatment option for a previously underaddressed group of patients. This approval is based on significant improvements in exercise capacity, pulmonary vascular resistance, and other hemodynamic parameters in symptomatic PAH patients, as demonstrated in the Phase III PATENT studies, and in patients with inoperable CTEPH or persistent/recurrent CTEPH after surgery, as shown in the CHEST studies (Meis & Behr, 2014).

Advancements in sGC Stimulator Applications

Recent studies have expanded the understanding and application of sGC stimulators like Riociguat in treating various forms of pulmonary hypertension (PH), highlighting its efficacy and safety. Beyond the initial applications in PAH and CTEPH, research suggests potential benefits in other PH forms, further broadening the therapeutic reach of sGC stimulators. This includes exploring the effects on hemodynamic parameters, functional status, and the possibility of right heart chamber remodeling during therapy, reinforcing the role of Riociguat and similar compounds in advancing treatment for pulmonary hypertension and potentially other conditions (Simakova & Moiseeva, 2020).

Mechanism of Action

Target of Action

Riociguat-d6 primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound has a dual mode of action. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

This compound affects the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, a key messenger in many biological processes .

Pharmacokinetics

This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .

Result of Action

The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlates with its exposure in patients with PAH or CTEPH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .

Safety and Hazards

Future Directions

Riociguat is a promising addition to the treatment options for patients with CTEPH or PAH . Future research efforts are focused on ways to disrupt the mechanisms leading to pulmonary vascular remodeling. By targeting aberrations identified in the metabolism and proliferative state of pulmonary vascular cells, novel PAH treatment pathways may be just on the horizon .

Biochemical Analysis

Biochemical Properties

Riociguat-d6 interacts with the enzyme soluble guanylate cyclase (sGC), which is a key player in the nitric oxide (NO) signaling pathway . The interaction between this compound and sGC is twofold: it stimulates sGC directly and increases the sensitivity of sGC to NO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly the NO-sGC-cyclic guanosine monophosphate pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme sGC. By stimulating sGC directly and increasing its sensitivity to NO, this compound enhances the production of cyclic guanosine monophosphate, a signaling molecule that plays a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a half-life of approximately 12 hours in patients and approximately 7 hours in healthy individuals . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the NO-sGC-cyclic guanosine monophosphate metabolic pathway . It interacts with the enzyme sGC and potentially other cofactors within this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is excreted via both renal (33–45%) and biliary routes (48–59%) . The compound’s localization or accumulation within cells and tissues can be influenced by its interactions with various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Riociguat-d6 involves the incorporation of six deuterium atoms into the Riociguat molecule. This can be achieved through the use of deuterated starting materials and specific deuterated reagents in key reactions. The synthesis pathway should be designed in a way that allows for efficient and selective incorporation of deuterium atoms without affecting the overall structure or function of the Riociguat molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated guanidine", "Deuterated ethyl cyanoacetate", "Deuterated hydroxylamine hydrochloride", "Deuterated sodium methoxide", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated guanidine in the presence of deuterated sulfuric acid to form deuterated 1,2,4-triazolo[4,3-a]pyridine", "Step 2: Reaction of deuterated 1,2,4-triazolo[4,3-a]pyridine with deuterated hydroxylamine hydrochloride to form deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine", "Step 3: Alkylation of deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine with deuterated ethyl cyanoacetate in the presence of deuterated sodium methoxide to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate", "Step 4: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate", "Step 5: Reduction of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate with deuterated sodium borodeuteride to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate", "Step 6: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate to form deuterated Riociguat-d6" ] } | |

CAS No. |

1304478-43-0 |

Molecular Formula |

C₂₀H₁₃D₆FN₈O₂ |

Molecular Weight |

428.45 |

Synonyms |

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.